3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione is an organic compound with a unique structure that includes a dimethylamino group, a methylene bridge, and a pyrrolidinethione ring
Mechanism of Action
Target of Action
Similar compounds such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide are generally used as carboxyl activating agents for the coupling of primary amines to yield amide bonds .
Mode of Action
The compound’s interaction with its targets involves the formation of activated ester leaving groups. The carbonyl of the acid attacks the carbodiimide of the compound, followed by a subsequent proton transfer. The primary amine then attacks the carbonyl carbon of the acid, forming a tetrahedral intermediate before collapsing and discharging the urea byproduct .
Biochemical Pathways
Related compounds like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide are known to be involved in peptide synthesis and protein crosslinking to nucleic acids .
Pharmacokinetics
Similar compounds are usually water-soluble and are typically employed in the ph range of 40-60 .
Result of Action
The compound’s mode of action suggests that it could play a role in the formation of amide bonds, which are crucial in peptide synthesis and protein crosslinking .
Action Environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, a similar compound, is typically employed in the pH range of 4.0-6.0 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione typically involves the reaction of dimethylformamide dimethyl acetal with a suitable precursor. The reaction is usually carried out under controlled conditions to ensure the formation of the desired product. For example, the reaction can be performed in an inert atmosphere at elevated temperatures to facilitate the formation of the methylene bridge .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Comparison with Similar Compounds
Similar Compounds
N-[(Dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate: This compound shares a similar dimethylamino group and methylene bridge but has a different ring structure.
2-(Dimethylamino)ethyl methacrylate: This compound contains a dimethylamino group and is used in polymer chemistry.
Uniqueness
3-[(Dimethylamino)methylene]-1-methyl-2-pyrrolidinethione is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
IUPAC Name |
(3Z)-3-(dimethylaminomethylidene)-1-methylpyrrolidine-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2S/c1-9(2)6-7-4-5-10(3)8(7)11/h6H,4-5H2,1-3H3/b7-6- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSOLJHLXTKBQDZ-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=CN(C)C)C1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC/C(=C/N(C)C)/C1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.